

2-Chloro TNP-ITP Tetrasodium: A Technical Overview for Researchers

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Compound of Interest

Compound Name: 2-Chloro TNP-ITP tetrasodium

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Chloro TNP-ITP tetrasodium**, a specialized derivative of inosine triphosphate (ITP). Due to the limited direct research on this specific compound, this document synthesizes information from closely related analogs, namely TNP-nucleotides and 2-chloro-purine derivatives, to offer a comprehensive technical profile. This guide covers the inferred chemical structure, potential applications, and hypothetical experimental protocols.

Core Compound Profile

2-Chloro TNP-ITP (2-Chloro-2',3'-O-(2,4,6-trinitrophenyl)-inosine-5'-triphosphate) tetrasodium is an analogue of Inosine-5'-triphosphate trisodium salt.[1] The key structural features are the inosine triphosphate backbone, a chloro- modification at the 2-position of the purine ring, and a trinitrophenyl (TNP) group attached to the ribose moiety. The TNP group renders the molecule fluorescent, making it a valuable tool for studying nucleotide-binding proteins.

Inferred Chemical Structure

While a definitive public structure for **2-Chloro TNP-ITP tetrasodium** is not readily available, a probable structure can be inferred from its constituent parts: inosine triphosphate, a **2-chloro** modification, and a TNP group. The following is a likely representation of the chemical structure.



Table 1: Inferred Physicochemical Properties of 2-Chloro TNP-ITP Tetrasodium

Property	Inferred Value/Characteristic	Basis of Inference
Molecular Formula	C16H11ClN7O19P3·4Na	Based on the structures of TNP-ATP and 2-chloroinosine.
Appearance	Likely a colored (yellowish) solid	The TNP group is a chromophore.
Solubility	Expected to be soluble in water	Due to the triphosphate and tetrasodium salt form.
Fluorescence	Expected to be fluorescent	The TNP moiety is a known fluorophore.[2]
Excitation Max.	~410-470 nm (estimated)	Based on TNP-ATP and TNP-GTP.[2][3]
Emission Max.	~540-560 nm (estimated)	Based on TNP-ATP and TNP- GTP.[2][3]

Potential Applications in Research

Based on the known applications of similar fluorescent nucleotide analogs like TNP-ATP and TNP-GTP, **2-Chloro TNP-ITP tetrasodium** is anticipated to be a valuable tool in several research areas:

- Enzyme Kinetics and Inhibition: As a structural analog of ITP, it can be used to study the kinetics and as a potential inhibitor of ITP-utilizing enzymes. For instance, TNP-GTP is a known inhibitor of glutamate dehydrogenase.[3] The 2-chloro modification may alter its binding affinity and specificity. Human IMP dehydrogenase has been shown to catalyze the dehalogenation of 2-chloroinosine 5'-monophosphate.[4]
- Nucleotide Binding Site Characterization: The fluorescent properties of the TNP group allow for real-time monitoring of its binding to proteins. Changes in fluorescence intensity and emission wavelength upon binding can provide insights into the local environment of the nucleotide-binding pocket.[2]



 High-Throughput Screening: Its fluorescent nature makes it suitable for developing highthroughput screening assays to identify compounds that modulate the activity of ITPdependent proteins.

Hypothetical Experimental Protocols

The following are detailed, hypothetical experimental protocols for the use of **2-Chloro TNP-ITP tetrasodium**, based on established methods for other TNP-nucleotide analogs.

Protocol 1: Characterization of Protein-Ligand Interaction by Fluorescence Titration

This protocol describes how to determine the binding affinity (dissociation constant, Kd) of 2-Chloro TNP-ITP to a target protein.

Materials:

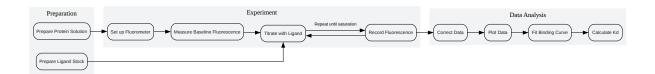
- Purified target protein in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl₂)
- 2-Chloro TNP-ITP tetrasodium stock solution (e.g., 1 mM in water)
- Fluorometer and cuvettes

Procedure:

- Prepare a solution of the target protein at a known concentration (e.g., 1 μM) in the assay buffer.
- Set the fluorometer to the estimated excitation and emission wavelengths for 2-Chloro TNP-ITP (e.g., Ex: 470 nm, Em: 550 nm).
- Record the baseline fluorescence of the protein solution.
- Add small aliquots of the 2-Chloro TNP-ITP stock solution to the protein solution, mixing thoroughly after each addition.



- Record the fluorescence intensity after each addition until no significant change is observed (saturation).
- Correct the fluorescence readings for dilution and inner filter effects if necessary.
- Plot the change in fluorescence as a function of the 2-Chloro TNP-ITP concentration and fit the data to a suitable binding isotherm (e.g., one-site binding model) to calculate the Kd.



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Workflow for determining protein-ligand binding affinity.

Protocol 2: Enzyme Inhibition Assay

This protocol outlines a method to assess the inhibitory potential of 2-Chloro TNP-ITP on an ITP-metabolizing enzyme.

Materials:

- Enzyme of interest
- Substrate for the enzyme (e.g., ITP)
- 2-Chloro TNP-ITP tetrasodium
- Assay buffer
- Detection reagent for the product of the enzymatic reaction



Plate reader

Procedure:

- Prepare a series of dilutions of 2-Chloro TNP-ITP in the assay buffer.
- In a microplate, add the enzyme and the different concentrations of 2-Chloro TNP-ITP.
- Incubate for a defined period to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the substrate.
- Allow the reaction to proceed for a specific time.
- Stop the reaction and add the detection reagent.
- · Measure the signal on a plate reader.
- Plot the enzyme activity as a function of the 2-Chloro TNP-ITP concentration and calculate the IC50 value.

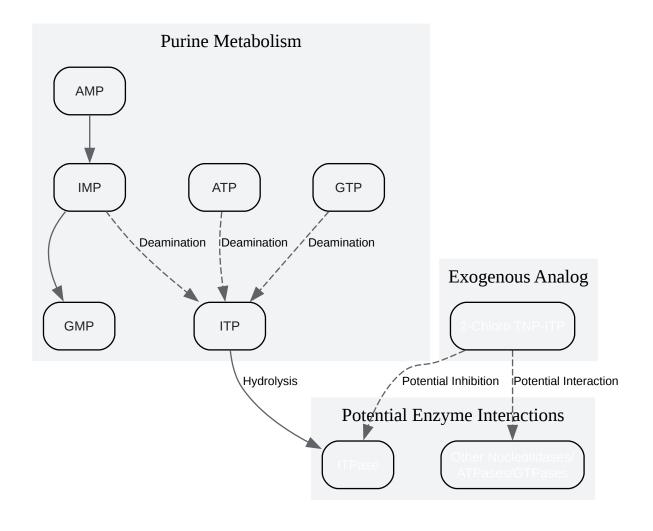
Potential Signaling Pathway Interactions

While there is no direct evidence of 2-Chloro TNP-ITP's involvement in specific signaling pathways, its parent molecule, ITP, is a product of purine metabolism and can be hydrolyzed by inosine triphosphate pyrophosphatase (ITPase) to prevent its incorporation into RNA and DNA.

[5] Deficiencies in ITPase can lead to the accumulation of ITP. Given that some purine analogs are used in therapeutic contexts, it is conceivable that 2-Chloro TNP-ITP could interact with pathways involved in purine metabolism and nucleotide signaling.

It is important to note the coincidental acronym "ITP" also stands for Immune Thrombocytopenia, an autoimmune disorder.[6][7] Research into this condition has identified several associated signaling pathways, including the PI3K/Akt signaling pathway, Toll-like receptor signaling, and the Wnt signaling pathway.[8][9][10] However, there is currently no established link between the chemical inosine triphosphate (ITP) and the pathophysiology of Immune Thrombocytopenia (ITP).





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Potential interaction of 2-Chloro TNP-ITP with purine metabolism.

Conclusion

2-Chloro TNP-ITP tetrasodium represents a potentially powerful research tool for investigating the structure and function of ITP-binding proteins. While direct experimental data for this specific compound is scarce, its properties and applications can be reasonably inferred from well-studied analogs. The information and hypothetical protocols provided in this guide are intended to serve as a starting point for researchers interested in utilizing this and similar fluorescent nucleotide analogs in their studies. Further empirical investigation is necessary to fully elucidate the specific characteristics and applications of **2-Chloro TNP-ITP tetrasodium**.



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